

Application Notes and Protocols: Fisogatinib in Patient-Derived Xenograft (PDX) Models

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Compound of Interest

Compound Name: *Fisogatinib*

Cat. No.: *B606208*

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Introduction

Fisogatinib (BLU-554) is a potent and highly selective oral inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] In normal physiology, the FGF19-FGFR4 signaling axis plays a role in bile acid homeostasis. However, in certain cancers, particularly hepatocellular carcinoma (HCC), aberrant activation of this pathway through FGF19 overexpression is a key oncogenic driver.[3][4] **Fisogatinib** has been developed to target this dependency, and patient-derived xenograft (PDX) models are crucial preclinical tools to evaluate its efficacy and explore patient stratification strategies.[1][3]

These application notes provide a summary of **fisogatinib**'s use in PDX models, including quantitative efficacy data and detailed experimental protocols.

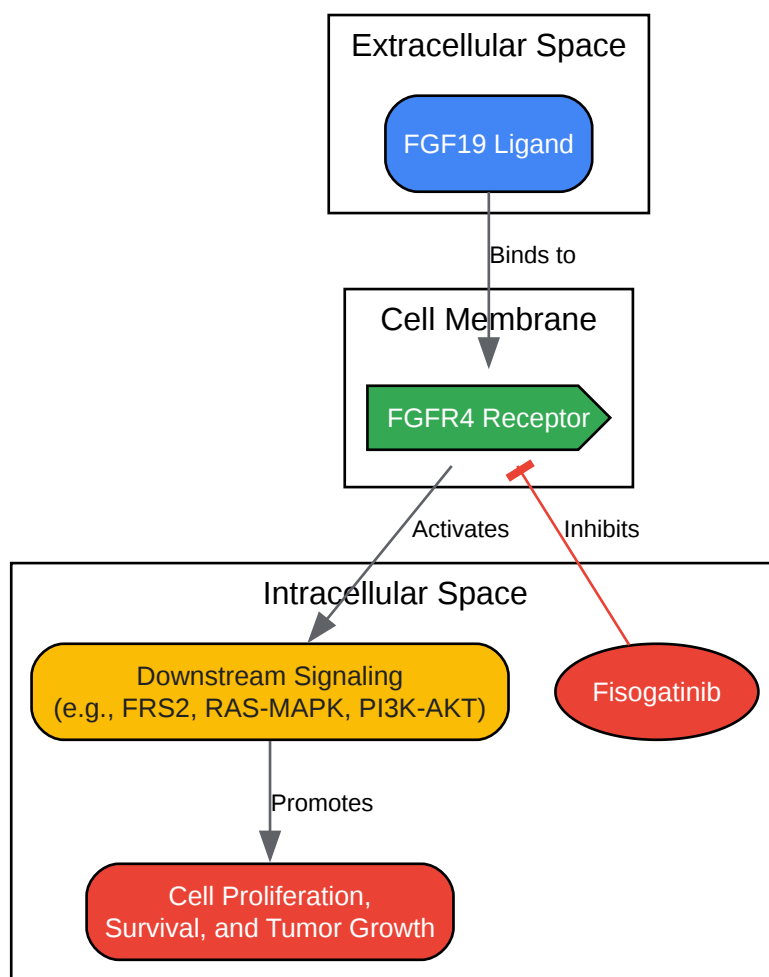
Data Presentation

The efficacy of **fisogatinib** in patient-derived xenograft models is closely correlated with the expression of FGF19 in the tumor tissue. Preclinical studies have demonstrated significant anti-tumor activity in FGF19-positive HCC PDX models.

| PDX Model | FGF19 Status | Fisogatinib Dose | Treatment Duration | Tumor Growth Inhibition | Reference |
|--|--------------|------------------|--------------------|------------------------------|---|
| HCC Xenograft with FGF19 Amplification | Positive | 100 mg/kg (BID) | 21 days | 100% (Complete Regression) | Blueprint Medicines |
| HCC Xenograft with FGF19 Amplification | Positive | 200 mg/kg (QD) | 21 days | 100% (Complete Regression) | Blueprint Medicines |
| Hep3B (HCC) | Positive | Dose-dependent | Not Specified | Significant tumor regression | [1] [5] |
| LIX-066 (HCC) | Positive | Dose-dependent | Not Specified | Significant tumor regression | [1] [5] |
| FGF19-Negative Tumor Lines | Negative | Not Specified | Not Specified | Resistant to treatment | [1] |

Signaling Pathway

Fisogatinib exerts its anti-tumor effect by selectively inhibiting the FGF19-FGFR4 signaling pathway. The following diagram illustrates this mechanism of action.



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Caption: The FGF19-FGFR4 signaling pathway and the inhibitory action of **fisogatinib**.

Experimental Protocols

Establishment of Patient-Derived Xenograft (PDX) Models

This protocol outlines the general steps for establishing HCC PDX models.

Materials:

- Fresh tumor tissue from consenting patients
- Immunodeficient mice (e.g., NOD-scid, NSG)

- Sterile surgical instruments
- Collection medium (e.g., DMEM with antibiotics)
- Matrigel (optional)
- Anesthetics

Procedure:

- Tissue Collection: Aseptically collect fresh tumor tissue from surgical resection or biopsy and place it in a sterile collection medium on ice.
- Tumor Processing: In a sterile biosafety cabinet, wash the tumor tissue with a collection medium to remove any blood clots or necrotic tissue. Mince the tumor into small fragments (approximately 2-3 mm³).
- Implantation:
 - Anesthetize the immunodeficient mouse.
 - Make a small incision in the skin of the flank.
 - Create a subcutaneous pocket using blunt dissection.
 - (Optional) Mix the tumor fragments with Matrigel.
 - Implant 2-3 tumor fragments into the subcutaneous pocket.
 - Close the incision with surgical clips or sutures.
- Monitoring: Monitor the mice for tumor growth by caliper measurements at least twice a week.
- Passaging: When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse, and harvest the tumor for cryopreservation or serial passaging into new cohorts of mice.

Fisogatinib Efficacy Study in PDX Models

This protocol describes a typical in vivo efficacy study of **fisogatinib** in established PDX models.

Materials:

- Established PDX models with known FGF19 expression status
- **Fisogatinib** (formulated for oral administration)
- Vehicle control
- Oral gavage needles
- Calipers for tumor measurement

Procedure:

- Cohort Selection: Once tumors in the PDX-bearing mice reach a mean volume of 150-250 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
- Treatment Administration:
 - Administer **fisogatinib** orally (e.g., by gavage) at the desired dose and schedule (e.g., 100 mg/kg twice daily).
 - Administer the vehicle to the control group using the same schedule and route.
- Monitoring:
 - Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
 - Monitor the body weight of the mice as an indicator of toxicity.
 - Observe the general health of the mice daily.

- Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
- Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

FGF19 Immunohistochemistry (IHC) Protocol for PDX Tumor Tissue

This protocol outlines the steps for determining FGF19 expression in PDX tumor tissue.

Materials:

- Formalin-fixed, paraffin-embedded (FFPE) PDX tumor tissue sections
- Primary antibody against FGF19
- Secondary antibody and detection system (e.g., HRP-polymer-based)
- Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
- Wash buffers (e.g., PBS or TBS)
- Chromogen (e.g., DAB)
- Hematoxylin for counterstaining

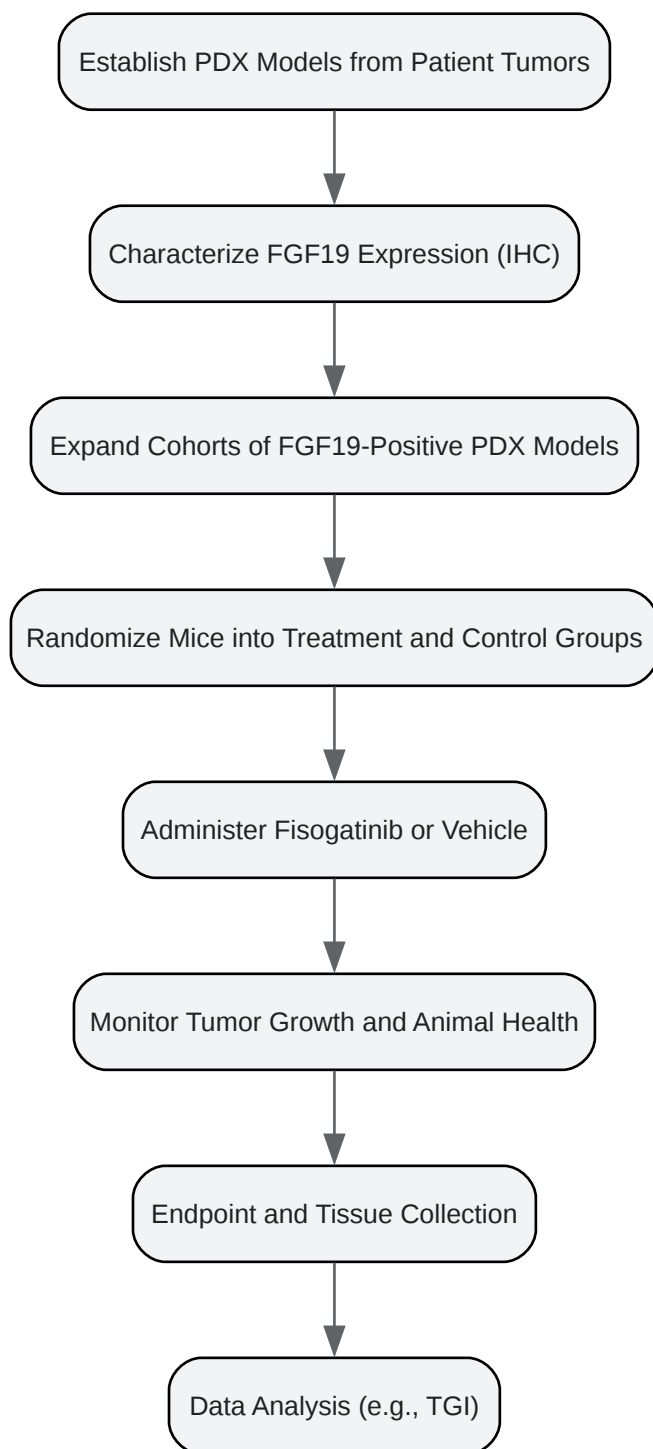
Procedure:

- Deparaffinization and Rehydration: Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.
- Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating (e.g., in a pressure cooker or water bath).
- Peroxidase Block: Block endogenous peroxidase activity by incubating the sections in a hydrogen peroxide solution.

- **Primary Antibody Incubation:** Incubate the sections with the primary anti-FGF19 antibody at the optimal dilution and temperature.
- **Secondary Antibody and Detection:** Apply the secondary antibody and detection reagent according to the manufacturer's instructions.
- **Chromogen Application:** Apply the chromogen (e.g., DAB) to visualize the antibody staining.
- **Counterstaining:** Lightly counterstain the sections with hematoxylin.
- **Dehydration and Mounting:** Dehydrate the sections through a graded series of ethanol and xylene, and mount with a coverslip.
- **Analysis:** A pathologist should score the staining intensity and the percentage of positive tumor cells.

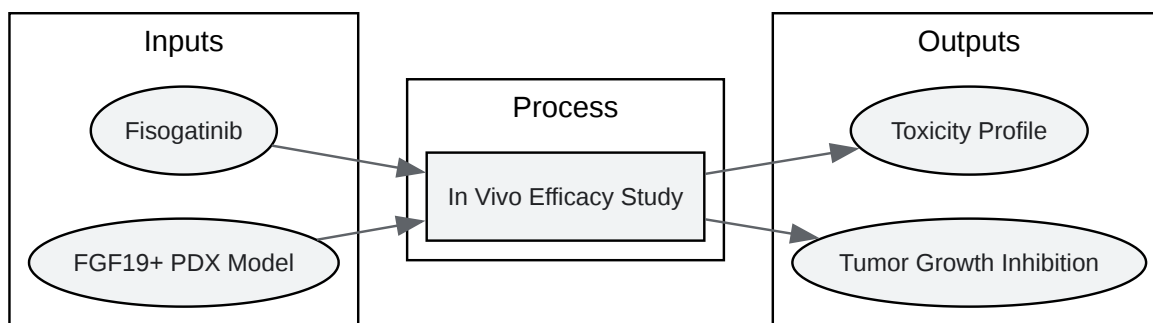
Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for a **fisogatinib** PDX study and the logical relationships between the key components.



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Caption: A typical experimental workflow for evaluating **fisogatinib** in PDX models.



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Caption: Logical relationships between the components of a **fisogatinib** PDX study.

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